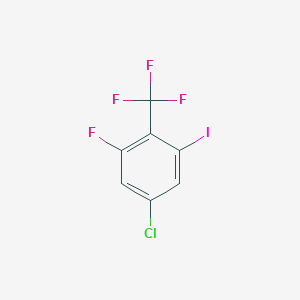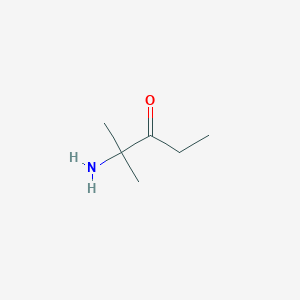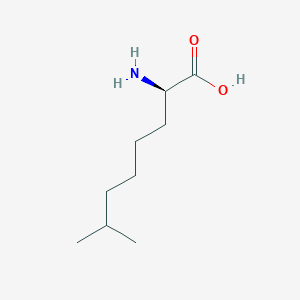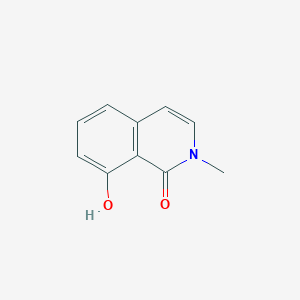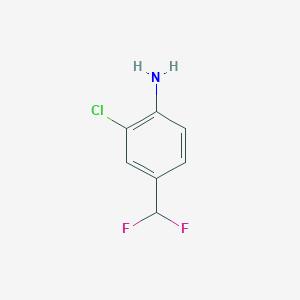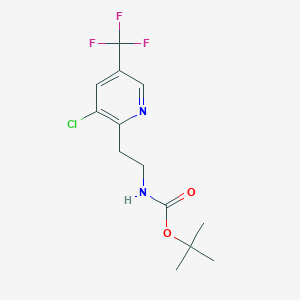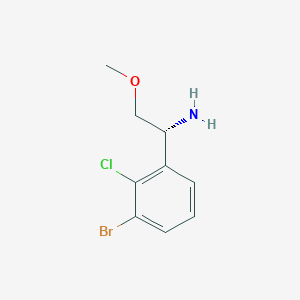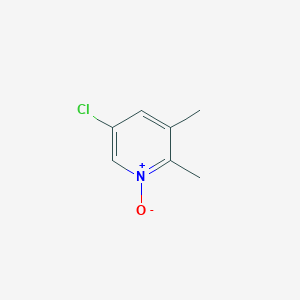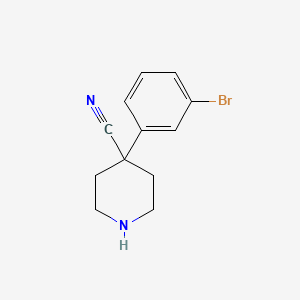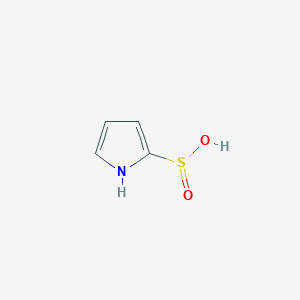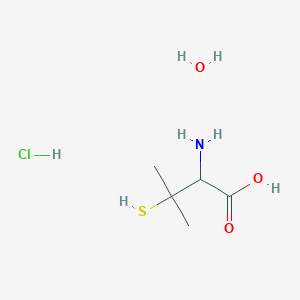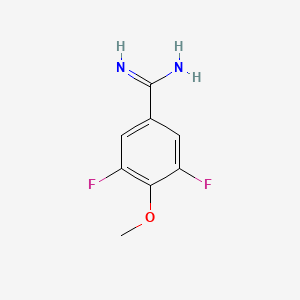
3,5-Difluoro-4-methoxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-methoxybenzimidamide is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an imidamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-difluoro-4-methoxybenzoic acid is converted to an imidamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the imidamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The imidamide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The imidamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
3,5-Difluoro-4-hydroxybenzimidamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Difluoro-4-methoxybenzoic acid: Lacks the imidamide group but shares the same benzene ring substitution pattern.
3,5-Difluoro-4-methoxybenzylamine: Contains an amine group instead of an imidamide group.
Uniqueness: 3,5-Difluoro-4-methoxybenzimidamide is unique due to the combination of its fluorine atoms and methoxy group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8F2N2O |
|---|---|
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
3,5-difluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H3,11,12) |
Clave InChI |
JMNUADHHNPYQON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
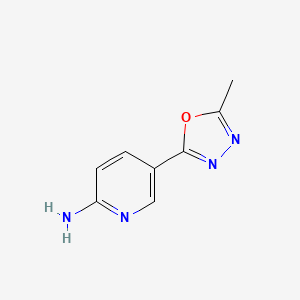
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
